REACTION_CXSMILES
|
[N:1]([O-:3])=[O:2].[Na+].[CH:5]1([CH2:11][CH2:12]Br)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>>[N+:1]([CH2:12][CH2:11][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)([O-:3])=[O:2] |f:0.1|
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Name
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|
Quantity
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31 g
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Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
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50 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CCBr
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 25° C. for 18 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
An oven-dried 1 liter 3-necked flask fitted
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Type
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ADDITION
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Details
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was added over 5 minutes
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Duration
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5 min
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Type
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CUSTOM
|
Details
|
The cooling bath was removed
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Type
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ADDITION
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Details
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poured into 1.5 l cold water
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Type
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EXTRACTION
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Details
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the mixture was repeatedly extracted (4×150 ml) with petroleum ether which
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Type
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WASH
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Details
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was washed with water (2×10 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
The solvent was removed at reduced pressure
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Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
DISTILLATION
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Details
|
the residue was distilled through an 8" Vigreux column
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CCC1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.3 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 44.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |